molecular formula C20H19N3O4S B3295933 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide CAS No. 890955-41-6

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide

Cat. No.: B3295933
CAS No.: 890955-41-6
M. Wt: 397.4 g/mol
InChI Key: MNOUUDNNLQWVKK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The ethyl chain at position 5 is further functionalized with a 3-nitrobenzamide moiety. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (nitro) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-18(28-20(22-13)14-6-8-17(27-2)9-7-14)10-11-21-19(24)15-4-3-5-16(12-15)23(25)26/h3-9,12H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOUUDNNLQWVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Reference
Target Compound 4-Methoxyphenyl (C2), methyl (C4), 3-nitrobenzamide (C5-ethyl) C₂₁H₂₀N₃O₄S ~410.47* Not reported in evidence
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 4-Methoxyphenyl (C2), methyl (C4), tetrahydronaphthalene sulfonamide (C5-ethyl) C₂₃H₂₆N₂O₃S₂ 442.60 Sulfonamide group enhances polarity
N-(4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) 4-Methoxyphenyl (C2), hydroxy (C4), benzamide (C5) C₁₈H₁₅N₂O₃S ~355.39 High synthetic yield (90–95%)
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 4-Chlorophenyl (C2), hydroxy (C4), benzamide (C5) C₁₇H₁₂ClN₂O₂S ~357.81 Chlorine enhances lipophilicity

Notes:

  • Synthetic Efficiency : Compounds like 4ca and 4da () are synthesized via Hantzsch cyclization with >90% yields, suggesting that similar methods could be optimized for the target compound .

Functional Analogues with Nitrobenzamide Groups

Compound Name Core Structure Key Features Biological Activity Reference
Target Compound 1,3-Thiazole 3-Nitrobenzamide Not reported
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) Benzo[d]thiazole + triazole Nitrobenzamide + methoxybenzo[d]thiazole Moderate antimicrobial activity (E. coli)
N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide Triazole + sulfonamide Dichlorophenyl, difluoromethyl, sulfonamide Herbicidal (sulfentrazone)

Notes:

  • Bioactivity : Nitrobenzamide-containing compounds (e.g., 10a-j in ) exhibit antimicrobial activity, implying that the target compound’s nitro group may confer similar properties .
  • Agricultural vs. Pharmaceutical Use : Unlike sulfentrazone (), the target compound’s structure lacks halogenated phenyl groups, which are common in agrochemicals but less desirable in drug design .

Spectral and Analytical Comparisons

  • IR Spectroscopy : Thiazole derivatives in and show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches. The absence of C=O bands in triazole-thiones () confirms tautomerism, a feature that may also apply to the target compound if it undergoes similar equilibria .
  • NMR Data: highlights diagnostic shifts for hydroxy (δ 10–12 ppm) and aromatic protons (δ 7–8 ppm) in thiazole derivatives, which could guide the target compound’s characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzamide

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